molecular formula C20H16FN3OS B3889962 (Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B3889962
M. Wt: 365.4 g/mol
InChI Key: ILCCOHGMSKJSGW-QINSGFPZSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including an ethoxyphenyl group, a fluorophenyl group, a thiazole ring, and an acrylonitrile group. These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxyphenyl and fluorophenyl groups could be introduced using electrophilic aromatic substitution reactions. The thiazole ring could be formed using a Hantzsch thiazole synthesis or a similar method. Finally, the acrylonitrile group could be introduced using a reaction like the Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The ethoxyphenyl and fluorophenyl groups would likely contribute to the overall hydrophobicity of the molecule, while the acrylonitrile group would provide a site for potential nucleophilic attack. The thiazole ring is a common structural motif in many biologically active compounds and could be involved in pi stacking interactions or hydrogen bonding .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The acrylonitrile group could undergo addition reactions with nucleophiles, and the aromatic rings could participate in electrophilic aromatic substitution reactions. The thiazole ring could also undergo reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ethoxyphenyl and fluorophenyl groups would likely make the compound relatively nonpolar and hydrophobic. The acrylonitrile group could potentially form hydrogen bonds, which could influence the compound’s solubility .

Future Directions

Further studies could be conducted to determine the biological activity of this compound. This could include in vitro testing against various cell lines, as well as in vivo studies in suitable animal models. Additionally, the compound could be further modified to optimize its activity and reduce any potential toxicity .

Properties

IUPAC Name

(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-2-25-18-9-7-17(8-10-18)23-12-15(11-22)20-24-19(13-26-20)14-3-5-16(21)6-4-14/h3-10,12-13,23H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCOHGMSKJSGW-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 2
(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 4
(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(Z)-3-(4-ethoxyanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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